molecular formula C14H15NO2S B11789010 Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate

Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate

Cat. No.: B11789010
M. Wt: 261.34 g/mol
InChI Key: LKOYZNUTTABBJV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate typically involves the reaction of m-tolylthioamide with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its m-tolyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

ethyl 2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H15NO2S/c1-3-17-13(16)8-12-9-18-14(15-12)11-6-4-5-10(2)7-11/h4-7,9H,3,8H2,1-2H3

InChI Key

LKOYZNUTTABBJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC=CC(=C2)C

Origin of Product

United States

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